Bienvenue dans la boutique en ligne BenchChem!

(E)-4-[5-(Butyrylamino)-2-chloroanilino]-4-oxo-2-butenoic acid

carbonic anhydrase inhibition geometric isomerism structure-activity relationship

(E)-4-[5-(Butyrylamino)-2-chloroanilino]-4-oxo-2-butenoic acid (CAS 940106-84-3, molecular formula C14H15ClN2O4, molecular weight 310.73 g/mol) is a synthetic aryl-butenoic acid derivative distinguished by its (E)-configured α,β-unsaturated carbonyl system, a 5-butyrylamino-2-chloroaniline moiety, and a terminal carboxylic acid group. The compound belongs to the broader class of 4-oxo-4-(arylamino)but-2-enoic acids, which have been investigated as carbonic anhydrase inhibitors and as synthetic intermediates for maleimide derivatives.

Molecular Formula C14H15ClN2O4
Molecular Weight 310.73 g/mol
Cat. No. B4557604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-[5-(Butyrylamino)-2-chloroanilino]-4-oxo-2-butenoic acid
Molecular FormulaC14H15ClN2O4
Molecular Weight310.73 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C=CC(=O)O
InChIInChI=1S/C14H15ClN2O4/c1-2-3-12(18)16-9-4-5-10(15)11(8-9)17-13(19)6-7-14(20)21/h4-8H,2-3H2,1H3,(H,16,18)(H,17,19)(H,20,21)/b7-6+
InChIKeyXKQQOMBALSFWCE-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-[5-(Butyrylamino)-2-chloroanilino]-4-oxo-2-butenoic acid: Chemical Identity and Procurement Baseline


(E)-4-[5-(Butyrylamino)-2-chloroanilino]-4-oxo-2-butenoic acid (CAS 940106-84-3, molecular formula C14H15ClN2O4, molecular weight 310.73 g/mol) is a synthetic aryl-butenoic acid derivative distinguished by its (E)-configured α,β-unsaturated carbonyl system, a 5-butyrylamino-2-chloroaniline moiety, and a terminal carboxylic acid group . The compound belongs to the broader class of 4-oxo-4-(arylamino)but-2-enoic acids, which have been investigated as carbonic anhydrase inhibitors and as synthetic intermediates for maleimide derivatives [1]. Its structural features—specifically the electron-withdrawing chloro substituent ortho to the anilino nitrogen and the lipophilic butyryl chain—differentiate it from unsubstituted or singly modified analogs in this series.

Why Broad-Spectrum 4-Oxo-2-butenoic Acid Analogs Cannot Substitute for (E)-4-[5-(Butyrylamino)-2-chloroanilino]-4-oxo-2-butenoic acid


Within the 4-oxo-4-(arylamino)but-2-enoic acid class, both the (E)/(Z) geometric isomerism and the nature of the aryl substituents profoundly modulate biological target engagement and chemical reactivity [1]. The (Z)-configured analogs have been characterized as potent carbonic anhydrase inhibitors with Ki values spanning 1.85–41.79 nM depending on aryl substitution [1]; however, the (E)-configuration of the target compound alters the spatial orientation of the carboxylic acid and anilino carbonyl groups, which directly impacts hydrogen-bonding networks and metal-coordination geometry at enzyme active sites [1]. Additionally, the saturated butanoic acid analog (CAS 925180-36-5) lacks the electrophilic α,β-unsaturated system, fundamentally changing its Michael acceptor properties and eliminating the possibility of covalent target engagement . These configurational and substituent-level differences preclude straightforward interchangeability among class members for structure-activity relationship (SAR) studies or chemical biology probe applications.

Quantitative Differentiation Evidence for (E)-4-[5-(Butyrylamino)-2-chloroanilino]-4-oxo-2-butenoic acid


Geometric Isomerism: (E)- vs (Z)-Configured 4-Oxo-2-butenoic Acid Scaffold and Carbonic Anhydrase Inhibition Potential

The (Z)-configured 4-oxo-4-(arylamino)but-2-enoic acid series exhibits potent inhibition of human carbonic anhydrase isoforms hCA I and II, with Ki values in the low nanomolar range (hCA I: 1.85 ± 0.58 to 41.79 ± 13.19 nM; hCA II: 2.01 ± 0.52 to 29.05 ± 5.21 nM) depending on aryl substitution [1]. The target compound possesses the (E)-configuration, which places the carboxylic acid moiety on the opposite face of the double bond relative to the (Z)-series. This geometric difference is expected to alter the distance and orientation of the carboxylate oxygen atoms that coordinate the catalytic zinc ion in the CA active site, as well as the positioning of the aryl ring in the hydrophobic pocket [1]. While no direct hCA inhibition data exist for the (E)-isomer, the (Z)-series serves as a class-level baseline; the (E)-geometry may confer isoform selectivity advantages or altered inhibition kinetics due to differential transition-state stabilization [1]. The saturated analog (CAS 925180-36-5) is devoid of the double bond and thus entirely lacks the geometric constraint that defines this pharmacophore class .

carbonic anhydrase inhibition geometric isomerism structure-activity relationship

Aryl Substitution Effects: 5-Butyrylamino-2-chloro vs Unsubstituted and Mono-Substituted Anilino Analogs in Carbonic Anhydrase Inhibition

In the (Z)-4-oxo-4-(arylamino)but-2-enoic acid series, aryl substitution dramatically modulates hCA I and hCA II inhibitory potency. The best-performing derivative 4g (3-nitroaniline-derived) achieved a Ki of 22.15 ± 7.76 nM against hCA I, while 4j (3-aminobenzoic acid-derived) showed a Ki of 20.91 ± 3.14 nM against hCA II [1]. The target compound incorporates a 5-butyrylamino-2-chloro substitution pattern not represented in the tested 4a–4m panel. The butyrylamino group introduces both hydrogen-bond donor/acceptor capacity and lipophilic bulk, while the ortho-chloro substituent exerts an electron-withdrawing effect that modulates the aniline nitrogen's nucleophilicity and the aryl ring's electrostatic potential [1]. Extrapolating from the (Z)-series SAR, the presence of electron-withdrawing groups (e.g., –NO2 in 4g) enhances hCA I affinity, suggesting that the chloro substituent in the target compound may similarly improve potency relative to unsubstituted phenyl analogs [1]. However, the butyrylamino chain adds steric bulk absent in all 13 reported derivatives, potentially conferring selectivity through differential hydrophobic pocket interactions [1].

carbonic anhydrase aryl substitution Ki comparison

Reactivity Differentiation: α,β-Unsaturated Carbonyl System vs Saturated Butanoic Acid Analog

The (E)-but-2-enoic acid scaffold of the target compound contains an α,β-unsaturated carbonyl system capable of acting as a Michael acceptor toward biological thiols (e.g., cysteine residues in enzyme active sites). This reactivity is absent in the saturated analog 4-[5-(butyrylamino)-2-chloroanilino]-4-oxobutanoic acid (CAS 925180-36-5, molecular formula C14H17ClN2O4, MW 312.75 g/mol) . In a related study of (E)-4-aryl-4-oxo-2-butenoic acid arylamides, rate constants for the addition of 2-mercaptoethanol (a model thiol nucleophile) were quantitatively measured, establishing a linear free-energy relationship (LFER) that correlates electron-withdrawing substituents on the aryl ring with enhanced electrophilicity [1]. The 2-chloro substituent in the target compound is expected to increase the β-carbon electrophilicity relative to unsubstituted phenyl analogs, thereby accelerating thiol-addition kinetics. The saturated analog cannot participate in this covalent inhibition modality, representing a binary differentiation for applications requiring irreversible or slowly reversible target engagement [1].

Michael acceptor covalent inhibitor chemical reactivity

Synthetic Utility: (E)-Butenoic Acid as a Precursor to 3-Chloro-N-aryl Maleimide Derivatives

(Z)-4-Oxo-4-(arylamino)but-2-enoic acids undergo ring-closing reaction with thionyl chloride (SOCl₂) to yield 3-chloro-N-aryl maleimide derivatives (e.g., compounds 20–29) in good yields, as demonstrated by Köse et al. [1]. The target (E)-isomer, while geometrically distinct, retains the 4-oxo-4-(arylamino)but-2-enoic acid backbone required for this cyclization, though the (E)-geometry may influence the reaction rate and yield due to differences in the spatial proximity of the carboxylic acid to the anilino carbonyl [1]. The saturated analog (CAS 925180-36-5) cannot undergo this cyclization because the single bond between C2 and C3 prevents the conformational restriction necessary for maleimide formation . This makes the target compound a viable precursor for generating structurally novel 3-chloro-N-(5-butyrylamino-2-chlorophenyl)maleimide, a scaffold unexplored in the published maleimide CA inhibitor series [1].

maleimide synthesis cyclization building block

Recommended Application Scenarios for (E)-4-[5-(Butyrylamino)-2-chloroanilino]-4-oxo-2-butenoic acid Based on Evidence Profile


Probe Development for Carbonic Anhydrase Isoform Selectivity Profiling

The (E)-geometry and 5-butyrylamino-2-chloro substitution of this compound occupy chemical space distinct from the 13 (Z)-series derivatives characterized by Oktay et al. (2016) [1]. Research groups investigating CA isoform-selective inhibitors can use this compound to explore whether the (E)-configuration and the butyrylamino lipophilic tail confer selectivity for membrane-associated CA isoforms (e.g., hCA IV, IX, XII) over cytosolic hCA I and II, a key goal in developing anti-glaucoma and anticancer CA inhibitors with reduced off-target effects.

Covalent Inhibitor and Chemical Proteomics Probe Design

The α,β-unsaturated carbonyl system enables this compound to function as a Michael acceptor for covalent targeting of cysteine or other nucleophilic residues in enzyme active sites [1]. This property is absent in the saturated analog (CAS 925180-36-5) and positions the compound for applications in activity-based protein profiling (ABPP) or covalent fragment screening libraries, where irreversible target engagement is desired for sustained pharmacodynamic effects.

Synthesis of Novel 3-Chloro-N-aryl Maleimide Derivatives for Medicinal Chemistry

Building on the established cyclization route from (Z)-4-oxo-4-(arylamino)but-2-enoic acids to 3-chloro-N-aryl maleimides using SOCl₂ [1], this (E)-configured precursor can be used to generate a previously unreported 3-chloro-N-(5-butyrylamino-2-chlorophenyl)maleimide scaffold. This maleimide product combines the electrophilic maleimide warhead with the dual-substituted aryl pharmacophore, offering a new chemotype for CA inhibitor or kinase inhibitor screening cascades.

Structure-Activity Relationship (SAR) Expansion of Butenoic Acid-Based Enzyme Inhibitors

The compound's unique combination of (E)-configuration, ortho-chloro, and meta-butyrylamino substituents represents an SAR expansion point beyond the 13 published (Z)-series analogs [1]. Medicinal chemistry teams can employ this compound as a key intermediate or final test article to map the contribution of double-bond geometry and dual aryl substitution to target binding affinity, metabolic stability, and cellular permeability, thereby enriching SAR tables for lead optimization programs.

Quote Request

Request a Quote for (E)-4-[5-(Butyrylamino)-2-chloroanilino]-4-oxo-2-butenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.